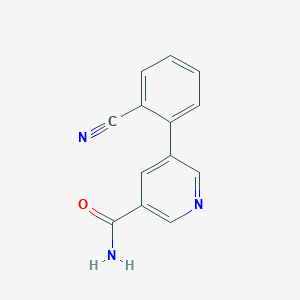

5-(2-Cyanophenyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346691-51-7 |

|---|---|

Molecular Formula |

C13H9N3O |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

5-(2-cyanophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9N3O/c14-6-9-3-1-2-4-12(9)10-5-11(13(15)17)8-16-7-10/h1-5,7-8H,(H2,15,17) |

InChI Key |

ZDRMBHLXOGQREA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Cyanophenyl Nicotinamide and Analogues

Established Synthetic Pathways

Established synthetic routes to 5-(2-Cyanophenyl)nicotinamide and related structures primarily rely on traditional organic reactions such as condensation and strategic fragment coupling.

Condensation-Based Approaches

Condensation reactions represent a fundamental approach to the synthesis of nicotinamides. A direct method for preparing this compound involves the condensation of nicotinamide (B372718) with 2-cyanobenzaldehyde. This reaction is typically facilitated by acid catalysts under reflux conditions to drive the formation of the desired product.

More broadly, the synthesis of nicotinamide analogues can be achieved through the activation of nicotinic acid followed by condensation with an appropriate amine. scielo.org.mx One common method involves the conversion of nicotinic acid to nicotinoyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a suitable amine to form the amide bond. scielo.org.mx An alternative one-step coupling method utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in the presence of an activator such as 1-Hydroxybenzotriazole (B26582) (HOBt) to facilitate the direct amidation of nicotinic acid. scielo.org.mx

A study on the synthesis of N-hydroxymethyl-nicotinamide demonstrated that condensation of nicotinamide with formaldehyde (B43269) in the presence of a base like potassium carbonate can proceed efficiently. capes.gov.br While this example illustrates a different type of condensation on the nicotinamide core, it highlights the versatility of condensation reactions in modifying the nicotinamide scaffold.

Table 1: Comparison of Condensation-Based Methods for Nicotinamide Synthesis

| Method | Activating/Coupling Agents | Key Features | Reference |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Two-step process involving the formation of a reactive acyl chloride intermediate. | scielo.org.mx |

| Direct Amide Coupling | EDC·HCl, HOBt | One-pot reaction with high efficiency for direct amide bond formation. | scielo.org.mx |

| Base-Catalyzed Condensation | Potassium Carbonate | Suitable for reactions involving aldehydes, such as formaldehyde. | capes.gov.br |

Convergent Synthetic Strategies

The power of convergent synthesis has been demonstrated in the preparation of complex biomolecules like N-linked glycopeptides, where large peptide and oligosaccharide fragments are synthesized separately and then joined. libretexts.org

Advanced and Novel Synthetic Approaches

Recent advances in organic synthesis have provided more sophisticated and efficient methods for the preparation of this compound and its analogues. These include transition metal-catalyzed reactions and tandem sequences that offer high selectivity and yield.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. nih.gov

The synthesis of 5-aryl nicotinates and related structures has been successfully achieved using Suzuki-Miyaura coupling. nih.gov For the synthesis of this compound, this would involve the coupling of a 5-halonicotinamide (e.g., 5-bromonicotinamide) with 2-cyanophenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. Research has shown that even unprotected nitrogen-rich heterocycles can undergo Suzuki-Miyaura coupling under optimized conditions. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Water/Acetonitrile (B52724) | 80 | 62-70 | acs.org |

| Pd/C | K₂CO₃ | DMF | Reflux (Microwave) | 41-92 | scielo.org.mx |

| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/Water | 60-100 | Good to Excellent | nih.gov |

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Applications in Derivative Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and reliable reaction for forming 1,2,3-triazoles. nih.govnih.gov This reaction has found broad applications in drug discovery and medicinal chemistry for the rapid synthesis of diverse molecular structures. nih.govnih.gov

In the synthesis of derivatives of this compound, click chemistry can be employed to introduce a triazole ring, a common pharmacophore, into the molecular structure. For instance, an alkyne-functionalized nicotinamide or an azide-functionalized cyanophenyl moiety (or vice versa) could be prepared and then coupled with a corresponding azide (B81097) or alkyne partner. This modular approach allows for the generation of a large library of triazole-containing analogues for structure-activity relationship (SAR) studies. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acs.org

Tandem Reaction Sequences for Nicotinamide Scaffold Construction

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs under the same conditions as the first. nih.gov This approach offers significant advantages in terms of efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. nih.gov

For the construction of the nicotinamide scaffold, tandem reactions can be particularly powerful. A notable example is a four-component tandem reaction involving O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate, catalyzed by copper. nih.govnih.gov This sequence proceeds via a CuAAC/ring-cleavage/cyclization/oxidation process to afford novel nicotinamide derivatives. nih.govnih.gov Such strategies are highly efficient for building complex substituted pyridine (B92270) rings from simple, readily available starting materials.

Chemical Reactivity and Derivatization Strategies

Typical Reactions of Aromatic and Amide Moieties

The aromatic systems and the amide linkage in 5-(2-Cyanophenyl)nicotinamide are susceptible to a variety of chemical reactions, providing avenues for structural modification.

Nucleophilic Transformations at the Cyano Group

The cyano group (-C≡N) is a key site for nucleophilic attack. It can undergo several transformations to introduce new functional groups. For instance, reaction with hydroxylamine (B1172632) can convert the cyano group into an N-hydroxyimidamide. Furthermore, the cyano group can participate in cycloaddition reactions, such as with azides, to form tetrazole rings, which are common bioisosteres for carboxylic acids in drug design.

Under acidic or basic conditions, the nitrile group is susceptible to hydrolysis. Acidic hydrolysis typically proceeds through an intermediate imine to yield a carboxylic acid, while basic hydrolysis can produce a carboxamide.

A plausible reaction mechanism for the transformation of the cyano group involves its coordination to a Lewis acid, such as titanium tetraiodide (TiI₄), followed by nucleophilic attack of an iodide ion. acs.org This generates a titanium intermediate that can then undergo further reactions. acs.org

Reduction Reactions of the Cyano Moiety

The cyano group can be readily reduced to a primary amine (aminomethyl group). vulcanchem.comallrounder.ai This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as hydrogen gas over a palladium or nickel catalyst. vulcanchem.comallrounder.ai Diisopropylaminoborane, in the presence of catalytic lithium borohydride, has also been shown to be effective in reducing a variety of aromatic nitriles. nih.govorganic-chemistry.org This reduction is a valuable synthetic tool as it introduces a flexible linker and a basic nitrogen atom, which can significantly alter the molecule's physicochemical properties and biological activity. The selective reduction of a nitrile in the presence of other reducible functional groups, such as an ester, can be achieved under specific conditions, particularly if the nitrile is activated by an electron-withdrawing group. nih.gov

Condensation Reactions for Scaffold Expansion

The amide portion of the nicotinamide (B372718) scaffold can participate in condensation reactions. For instance, nicotinamide and its derivatives can be prepared by reacting a pyridine (B92270) carboxylic acid with an appropriate amine using a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another approach involves the reaction of nicotinamide with formaldehyde (B43269) in the presence of a base like potassium carbonate to yield N-hydroxymethyl-nicotinamide. nih.gov These reactions allow for the extension of the molecular framework and the introduction of diverse substituents. The synthesis of nicotinamide derivatives can also be achieved through enzymatic catalysis, offering a greener and more efficient alternative to traditional chemical methods. rsc.org

Functionalization and Structural Diversification

The strategic modification of the this compound scaffold is crucial for optimizing its properties for specific applications, particularly in drug discovery.

Introduction of Bioisosteres and Linkers

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. nih.govdrughunter.comwikipedia.org In the context of this compound, both the cyano and amide groups are prime candidates for bioisosteric replacement.

The amide group can be replaced by a variety of five-membered heterocyclic rings such as triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding capabilities of the amide while offering improved metabolic stability. nih.govdrughunter.com For example, the 1,2,4-oxadiazole (B8745197) ring has been successfully employed as an amide bioisostere. nih.gov

The cyano group can be replaced with other electron-withdrawing groups like a trifluoromethyl group (-CF₃) or halogens such as chlorine. wikipedia.orgajptr.com These substitutions can influence the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity.

The introduction of linkers, often through the reduction of the cyano group to an amine followed by further derivatization, allows for the connection of the core scaffold to other molecular fragments. This approach is valuable for creating molecules with dual-targeting capabilities or for attaching the molecule to a larger entity like a polymer or a nanoparticle.

Derivatization for Enhanced Biological Interaction

Further derivatization of the this compound scaffold can lead to enhanced interactions with biological targets. This can be achieved through various chemical modifications. For example, late-stage C-H functionalization of the nicotinamide core allows for the introduction of new substituents in a highly controlled manner, facilitating the rapid exploration of the structure-activity relationship (SAR). acs.org

Table of Reaction Types and Examples for this compound Derivatization

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference(s) |

| Nucleophilic Transformation | |||

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid | |

| Hydrolysis (Basic) | NaOH or KOH, reflux | Carboxamide | |

| Cycloaddition | Azides | Tetrazole | |

| Reduction | |||

| Catalytic Hydrogenation | H₂, Pd or Ni catalyst | Primary amine | allrounder.ai |

| Chemical Reduction | LiAlH₄ in ether | Primary amine | vulcanchem.comallrounder.ai |

| Borane Reduction | Diisopropylaminoborane, cat. LiBH₄ | Primary amine | nih.govorganic-chemistry.org |

| Condensation | |||

| Amide Coupling | Pyridine carboxylic acid, amine, EDCI, HOBt | Substituted amide | nih.gov |

| Hydroxymethylation | Formaldehyde, K₂CO₃ | N-hydroxymethyl amide | nih.gov |

| Functionalization | |||

| C-H Functionalization | Various catalysts and reagents | Diverse substituted nicotinamides | acs.org |

Prodrug Design and Esterification Approaches for Improved Cellular Engagement

The clinical potential of pharmacologically active molecules can be limited by suboptimal physicochemical properties, which may lead to poor absorption, low bioavailability, and limited cellular uptake. nih.govnih.gov Prodrug design is a well-established strategy to overcome these limitations. mdpi.comewadirect.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.govclinmedjournals.org This approach is particularly relevant for compounds that possess functional groups amenable to chemical modification, such as amides, carboxylic acids, and hydroxyls.

For nicotinamide-based compounds and their analogs, which often target intracellular enzymes, efficient permeation across the cell membrane is crucial for therapeutic efficacy. nih.govmdpi.com However, the inherent polarity of the nicotinamide moiety can restrict passive diffusion into cells. Esterification is a primary and effective prodrug strategy employed to mask polar functional groups, thereby increasing the lipophilicity of the compound and enhancing its ability to cross the lipid-rich cell membrane. ijper.org Once inside the cell, the ester linkage is cleaved by ubiquitously expressed intracellular esterases, releasing the active parent drug at its site of action. nih.govmdpi.com

While specific research on prodrugs of this compound is not extensively documented, valuable insights can be drawn from studies on structurally and functionally related molecules, such as inhibitors of Nicotinamide N-Methyltransferase (NNMT). These enzymes utilize nicotinamide as a substrate, and their inhibitors often mimic its structure. acs.orguniversiteitleiden.nl

A significant challenge in the development of potent NNMT inhibitors has been achieving robust activity in cell-based assays, largely due to poor cell permeability. nih.govmdpi.com To address this, researchers have synthesized and evaluated a series of esterase-sensitive prodrugs of potent bisubstrate NNMT inhibitors. nih.govmdpi.com In one such study, the carboxylic acid moiety of a parent inhibitor, GYZ-319, was converted into various esters (methyl, ethyl, isopropyl, tert-butyl, and benzyl) to improve its cellular activity. nih.gov

The rationale was that these ester prodrugs would be more cell-permeable and, once inside the cell, would be hydrolyzed by cellular esterases to release the active parent compound. nih.gov The hydrolytic stability and esterase-mediated release of these prodrugs were evaluated, confirming their conversion to the active form. nih.gov The isopropyl ester prodrug, in particular, demonstrated significantly enhanced cellular activity compared to the parent inhibitor. mdpi.com

The table below summarizes the structure-activity relationship (SAR) findings for various linkers and substitutions in bisubstrate NNMT inhibitors, highlighting the potency of a para-cyano substituted compound that is structurally analogous to this compound. researchgate.net

| Compound ID | Linker/Substitution Change (Relative to Lead) | IC50 (µM) | Reference |

|---|---|---|---|

| 17u (Lead Compound) | trans-alkene linker, para-cyano substitution | 0.0037 | researchgate.net |

| 25 | Truncated linker | >100 | researchgate.net |

| 26 | Saturated linker (alkane) | 0.019 | researchgate.net |

| 27 | Propargylic linker (alkyne) | 0.0051 | universiteitleiden.nl |

This table illustrates the high potency of an NNMT inhibitor (17u) featuring a para-cyano substituted aromatic ring, which suggests that the cyano-phenyl-nicotinamide scaffold is a promising pharmacophore. The data also shows the sensitivity of inhibitor potency to the type of chemical linker used.

Beyond simple alkyl esters, other hydrolyzable linkers have been explored for nicotinamide-related compounds to fine-tune the rate of drug release and stability. dovepress.com In a study focused on inhibitors of nicotinamide phosphoribosyltransferase (Nampt), another key enzyme in nicotinamide metabolism, researchers synthesized prodrugs using carbonate and carbamate (B1207046) linkers in addition to esters. dovepress.com

These linkers offer a range of stabilities and are known to hydrolyze under different conditions. dovepress.com The study found that while the carbamate prodrug was highly stable, the ester and carbonate prodrugs released the parent drug at various rates in serum, presumably due to the action of different classes of esterases. dovepress.com The biological activity of these prodrug conjugates correlated with the stability of their cleavable linkers, with the less stable ester prodrug exhibiting the highest activity, comparable to the free drug. dovepress.com This highlights the critical balance required in prodrug design between stability in circulation and efficient cleavage within the target cell.

For a molecule like this compound, these findings suggest that esterification of the nicotinamide's amide group, or introduction of a carboxylic acid handle elsewhere in the molecule for subsequent esterification, could be a viable strategy to enhance cellular engagement and intracellular delivery. The choice of ester or other labile linkers would allow for modulation of release kinetics to optimize therapeutic effects. ijper.org

Structure Activity Relationship Sar Studies of 5 2 Cyanophenyl Nicotinamide Derivatives

Impact of Cyanophenyl Group Substitutions on Biological Activity

The cyanophenyl group is a key pharmacophoric element, and its substitution pattern significantly influences the biological activity of 5-(2-Cyanophenyl)nicotinamide derivatives. The position and nature of substituents on this aromatic ring can dramatically alter binding affinity and inhibitory potency.

Research into inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT) has shown that electron-withdrawing groups on the phenyl ring, particularly at the para-position, are highly beneficial for activity. acs.orgresearchgate.net For instance, a para-cyano-substituted styrene-based inhibitor was identified as a highly potent NNMT inhibitor with an IC₅₀ value of 3.7 nM. acs.orgdiva-portal.org This highlights the specific role of the nitrile functionality in facilitating productive binding interactions within the enzyme's active site. researchgate.net The superiority of the para-arrangement for cyano substituents over the meta-position has been observed, suggesting that the geometry of the binding pocket favors this substitution pattern. researchgate.net

Conversely, strongly electron-rich styrene (B11656) moieties are generally not beneficial for NNMT inhibition. researchgate.net The introduction of other electron-withdrawing groups, such as nitro, has also been shown to be most effective at the para-position. researchgate.net This trend is likely due to a combination of structural complementarity and electronic effects, possibly involving favorable π-π stacking interactions with tyrosine residues in the enzyme's active site. researchgate.net

In the context of other enzyme targets, such as polo-like kinase 1 (Plk1), modifications to the phenyl ring have also been explored. While the core scaffold differs, the principle of optimizing interactions through phenyl substitutions remains relevant.

Table 1: Impact of Cyanophenyl Ring Substitutions on NNMT Inhibitory Activity

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 17u | p-CN | 0.0037 acs.orgdiva-portal.org |

| 17r | p-NO₂ | - |

| 17x | Unsubstituted | 13.63 researchgate.net |

Data sourced from studies on bisubstrate NNMT inhibitors. acs.orgresearchgate.netdiva-portal.org

Modulation of the Nicotinamide Moiety for Potency Optimization

The nicotinamide moiety serves as a crucial recognition element, often mimicking the natural substrate of the target enzyme. Modifications to this part of the molecule are a key strategy for optimizing potency and selectivity.

In the development of NNMT inhibitors, the nicotinamide part of the molecule has been mimicked by various substituted aromatic groups. acs.orgresearchgate.net A key finding is that moving away from the traditional amide functionality can lead to highly potent inhibitors. acs.orgdiva-portal.org For example, a novel styrene scaffold with electron-deficient aromatic groups mimicking the nicotinamide moiety has proven to be very effective. acs.orgdiva-portal.org

Furthermore, the linker connecting the nicotinamide mimic to other parts of the molecule is critical. Studies have shown that a trans-alkene linker is optimal for connecting the nicotinamide mimic and the cofactor mimic in certain bisubstrate inhibitors. acs.orgresearchgate.net The length and rigidity of this linker are crucial for achieving high potency. researchgate.net For instance, reducing a C=C double bond in the linker to a saturated three-carbon linker resulted in a more than 10-fold increase in the IC₅₀ value, although the compound remained highly potent. acs.org

Systematic investigations into a series of analogues have led to the discovery of inhibitors with Ki values in the low nanomolar range, demonstrating over 5000-fold selectivity for NNMT over other related methyltransferases. nih.gov These potent and selective inhibitors serve as valuable tools for studying the biological functions of NNMT. nih.gov

Conformational and Stereochemical Effects on Binding Affinity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with a biological target. For derivatives of this compound, these factors can significantly impact binding affinity.

The rotational barrier around the C(sp²)-N bond in urea (B33335) derivatives, which share some structural similarities with the nicotinamide amide group, is a known factor influencing conformation. researchgate.net Similarly, the relative orientation of the cyanophenyl ring and the nicotinamide ring is critical. This orientation is influenced by the nature of the linker connecting them and any substituents present.

Stereochemistry is also a critical consideration. For many enzyme inhibitors, only one enantiomer (a non-superimposable mirror image) will bind effectively to the chiral active site of the enzyme. For instance, in the case of the SIRT1 inhibitor EX-527, the (S)-isomer is the active form, while the (R)-isomer is inactive. nih.gov This highlights the importance of controlling stereochemistry during the synthesis and evaluation of new inhibitors.

Computational modeling and techniques like density functional theory (DFT) are often employed to understand the conformational preferences and electronic properties of these molecules, providing a theoretical framework to rationalize observed SAR trends. bohrium.com

Structure-Activity Landscape Analysis of Enzyme Inhibitors

The structure-activity landscape provides a comprehensive overview of how changes in chemical structure relate to biological activity. For this compound derivatives, this analysis has been particularly fruitful in the development of inhibitors for enzymes like nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net

Systematic SAR studies have mapped out the key structural features required for potent inhibition. For NNMT inhibitors, a general trend has emerged where a para-substituted, electron-deficient aromatic ring mimicking nicotinamide, connected via an optimal linker to a cofactor-mimicking moiety, leads to high potency. acs.orgresearchgate.net The para-cyano substituted compound 17u, with an IC₅₀ of 3.7 nM, stands out as a particularly potent inhibitor. acs.orgdiva-portal.org

The landscape also reveals "activity cliffs," where small structural changes lead to a dramatic loss of activity. For example, replacing the nitrile group in compound 17u with an acetylene (B1199291) group (compound 17y) resulted in a complete loss of activity. researchgate.net Similarly, subtle changes to the amino acid side chain in some bisubstrate inhibitors can cause a significant decrease in potency. acs.org

In the context of NAMPT inhibitors, extensive SAR studies based on the structure of compounds like CHS828 have led to the creation of novel inhibitors with improved potency and pharmacokinetic properties. researchgate.net These studies have explored various bioisosteres and linker modifications to optimize activity. researchgate.net

Table 2: SAR Highlights for NNMT Inhibitors

| Modification | Observation | Reference |

|---|---|---|

| Phenyl Ring Substitution | p-CN > m-CN; p-NO₂ effective; electron-rich groups disfavored | acs.orgresearchgate.net |

| Linker | trans-alkene optimal; length and rigidity are critical | acs.orgresearchgate.net |

| Nicotinamide Mimic | Can be replaced with other electron-deficient aromatics | acs.orgdiva-portal.org |

Rational Design Principles Derived from SAR Exploration

The culmination of SAR studies is the derivation of rational design principles that guide the development of new, more effective molecules. For this compound-based inhibitors, several key principles have emerged.

One fundamental principle is the importance of mimicking the natural substrates of the target enzyme. acs.org Many potent NNMT inhibitors are bisubstrate analogues, incorporating moieties that mimic both nicotinamide and the S-adenosyl-l-methionine (SAM) cofactor. acs.orgresearchgate.net

A second principle is the strategic use of electron-withdrawing groups on the nicotinamide-mimicking ring to enhance binding, likely through favorable electronic and stacking interactions. researchgate.net The success of the para-cyano substitution is a prime example of this principle in action. acs.orgdiva-portal.org

The concept of "scaffold hopping" has also been a valuable design strategy. acs.org This involves replacing a core structural element, such as a naphthalene (B1677914) group, with other aromatic or heteroaromatic systems to explore new chemical space and improve properties. acs.orguniversiteitleiden.nl This approach led to the discovery of the potent styrene-based inhibitors. acs.orgdiva-portal.org

Furthermore, the optimization of the linker connecting the key pharmacophoric elements is a critical design consideration. The length, rigidity, and chemical nature of the linker must be carefully tuned to ensure the correct orientation of the binding groups within the enzyme's active site. researchgate.net

Finally, computational modeling and structural biology play an increasingly important role in rational design. acs.org Molecular docking studies can predict binding modes and help to explain observed SAR trends, providing a basis for the design of new analogues with improved affinity and selectivity. nih.gov

Preclinical Mechanistic Investigations of 5 2 Cyanophenyl Nicotinamide Action

Enzyme Inhibition Kinetics and Characterization

5-(2-Cyanophenyl)nicotinamide and its structural analogs are investigated as inhibitors of Nicotinamide (B372718) N-Methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. universiteitleiden.nlnih.gov NNMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). universiteitleiden.nl The development of potent NNMT inhibitors is driven by the enzyme's overexpression in various diseases, including numerous cancers. researchgate.net

Many of the most effective NNMT inhibitors are bisubstrate analogues, designed to mimic both the nicotinamide substrate and the SAM cofactor. researchgate.netacs.org This design strategy allows them to occupy both binding sites simultaneously, leading to high-potency inhibition. Research into a series of styrene-based bisubstrate inhibitors revealed critical structure-activity relationships (SAR). For instance, an analog featuring a para-cyano substituted styrene (B11656) moiety (compound 17u) was identified as an exceptionally potent NNMT inhibitor, with an IC50 value of 3.7 nM. researchgate.netuniversiteitleiden.nl In contrast, replacing the cyano group with a primary amide at the para position led to a significant drop in potency (IC50 = 10.77 µM), whereas a meta-amide substitution proved to be an active inhibitor (IC50 = 0.013 µM). researchgate.net This highlights a specific and beneficial role for the nitrile functionality in achieving potent binding within the NNMT active site. researchgate.net The kinetic mechanism of NNMT typically follows an ordered sequence where SAM binds first, followed by the nicotinamide substrate. universiteitleiden.nl Bisubstrate inhibitors effectively disrupt this entire catalytic cycle.

Table 1: NNMT Inhibition Data for Selected Analogs

| Compound/Analog Description | Substituent Position | IC50 Value (µM) | Key Finding |

| Styrene-based bisubstrate inhibitor (17u) | para-Cyano | 0.0037 | Most potent in the series, indicating a favorable role for the cyano group. researchgate.netuniversiteitleiden.nl |

| Styrene-based bisubstrate inhibitor (17w) | para-Amide | 10.77 | Marked decrease in potency compared to the cyano analog. researchgate.net |

| Styrene-based bisubstrate inhibitor (17v) | meta-Amide | 0.013 | Remained an active inhibitor, showing positional importance of the substituent. researchgate.net |

| Unsubstituted styrene-based inhibitor (17x) | None | 13.63 | Modest potency, underscoring the importance of electron-withdrawing groups. researchgate.net |

Beyond NNMT, nicotinamide-based structures are known to interact with other enzymes, notably Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in DNA repair and cell death pathways. researchgate.netfrontiersin.org It uses NAD+ as a substrate to catalyze the ADP-ribosylation of proteins at sites of DNA damage. nih.gov Nicotinamide itself is a known inhibitor of PARP1. frontiersin.orgnih.gov

Research has explored the synthesis of conjugates combining nicotinamide and 4-cyanophenyl ring systems specifically to target PARP1 for anti-pancreatic cancer applications. researchgate.net Molecular docking studies of these novel conjugates predicted strong binding affinities to the PARP1 active site, with binding energies ranging from -9.0 to -11.0 Kcal/mol. researchgate.net This suggests that the this compound scaffold has the potential to inhibit PARP1, leveraging the established inhibitory properties of the nicotinamide core while potentially enhancing interactions through the cyanophenyl moiety. researchgate.net The inhibition of PARP1 is considered a therapeutic strategy because its overactivation can deplete cellular NAD+ and ATP, leading to a form of cell death known as Parthanatos. frontiersin.orgnih.gov

Molecular Basis of Ligand-Target Interactions

The high potency of cyanophenyl-containing nicotinamide mimics against NNMT is explained by specific interactions within the enzyme's active site. Molecular modeling studies provide insight into the binding orientation of these inhibitors. acs.orguniversiteitleiden.nl The nicotinamide-mimicking portion of the inhibitors, such as the cyanophenyl group, occupies the hydrophobic nicotinamide binding pocket. universiteitleiden.nl

A key interaction involves π-π stacking between the electron-poor styrene ring of the inhibitor and the tyrosine residue Y204 in the NNMT active site. researchgate.net This interaction is thought to be a primary driver of the high potency observed in compounds with electron-withdrawing substituents like the cyano group. researchgate.net Furthermore, modeling predicts that the para-cyano group of the highly potent inhibitor 17u forms hydrogen bonds with two serine residues in the NNMT active site, providing a clear rationale for its strong inhibitory activity. universiteitleiden.nl These specific ligand-target interactions underscore the importance of structural complementarity and electronics for effective NNMT inhibition. researchgate.net

Table 2: Key Molecular Interactions of Cyanophenyl-Containing NNMT Inhibitors

| Interaction Type | Enzyme Residue(s) | Inhibitor Moiety | Significance |

| π-π Stacking | Tyrosine (Y204) | Electron-poor styrene ring (cyanophenyl) | A major contributor to the binding affinity and potency of the inhibitor. researchgate.net |

| Hydrogen Bonding | Serine residues (unspecified) | para-Cyano group | Provides additional binding stability and explains the high potency of cyano-substituted analogs. universiteitleiden.nl |

| Hydrophobic Interactions | Nicotinamide binding pocket | Nicotinamide-mimicking moiety | Orients the inhibitor correctly within the active site for optimal interaction. universiteitleiden.nl |

Bisubstrate inhibitors, by their very nature, are designed to modulate the binding of both the natural substrate (nicotinamide) and the cofactor (SAM). acs.org These inhibitors typically consist of two covalently linked moieties: one that mimics nicotinamide and another that mimics a portion of the SAM cofactor. acs.org By simultaneously occupying the binding sites for both nicotinamide and SAM, these inhibitors physically block the enzyme's access to its natural reactants. universiteitleiden.nl

The kinetics of NNMT follow an ordered mechanism where SAM must bind before nicotinamide can. universiteitleiden.nl Bisubstrate inhibitors effectively short-circuit this process. The presence of the inhibitor in the active site prevents the initial binding of SAM and the subsequent binding of nicotinamide, thereby halting the catalytic cycle of methyl transfer. universiteitleiden.nl The design of these molecules, including the optimal trans-alkene linker connecting the two mimicking moieties, is crucial for achieving high-affinity binding and potent inhibition. researchgate.net

Cellular Pathway Modulation Studies

The inhibition of enzymes like NNMT and PARP1 by compounds such as this compound has significant downstream effects on cellular pathways, primarily through the modulation of NAD+ and SAM metabolism. nih.gov

NNMT plays a central role in regulating cellular levels of nicotinamide, which is a precursor for NAD+ synthesis via the salvage pathway and also a feedback inhibitor of NAD+-consuming enzymes like sirtuins and PARPs. nih.govcellr4.org By inhibiting NNMT, the pool of nicotinamide available for the NAD+ salvage pathway can be increased. nih.gov This, in turn, can boost cellular NAD+ levels. Elevated NAD+ is crucial for the activity of sirtuins and PARPs, which are involved in DNA repair, stress response, and metabolic homeostasis. cellr4.orgfrontiersin.org For example, PARP-1 inhibition has been shown to increase mitochondrial metabolism through the activation of SIRT1, another NAD+-dependent enzyme. cellr4.org

Conversely, the inhibition of PARP1 itself prevents the excessive consumption of NAD+ that occurs in response to significant DNA damage. frontiersin.orgnih.gov This preservation of cellular NAD+ and ATP pools can prevent a specific type of cell death and support normal mitochondrial function. frontiersin.org Therefore, compounds that inhibit NNMT and/or PARP1 can profoundly impact cellular energy metabolism, signaling pathways (such as the Akt signaling pathway, which has been linked to NNMT), and cell fate decisions. nih.gov

Impact on Cellular Metabolite Levels (e.g., NAD+)

The primary mechanism of action of this compound is the inhibition of NNMT. This enzyme methylates nicotinamide, a form of vitamin B3, to produce 1-methylnicotinamide. This process consumes a methyl group from S-adenosyl-L-methionine (SAM), converting it to S-adenosyl-L-homocysteine (SAH). Crucially, the nicotinamide used in this reaction is diverted from the NAD+ salvage pathway, a primary route for NAD+ synthesis in cells.

By inhibiting NNMT, this compound is anticipated to increase the intracellular pool of nicotinamide available for the NAD+ salvage pathway. This, in turn, is expected to lead to an elevation in cellular NAD+ levels. frontiersin.org NAD+ is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling. nih.govnih.gov Studies on other NNMT inhibitors have demonstrated that their action leads to a significant increase in intracellular NAD+ concentrations. For instance, silencing the NNMT gene in human colon cancer cells resulted in an approximately 30% increase in NAD+ levels. frontiersin.org Conversely, overexpression of NNMT led to a corresponding decrease. frontiersin.org

While specific quantitative data for the effect of this compound on the broader cellular metabolome are not extensively available in the public domain, the known mechanism of NNMT inhibition allows for predictable impacts. The increase in NAD+ would likely alter the NAD+/NADH ratio, a key determinant of cellular redox state and mitochondrial function. medrxiv.org Furthermore, by preventing the consumption of SAM, NNMT inhibition could also affect other methylation reactions within the cell, thereby influencing epigenetic landscapes. researchgate.net

Table 1: Predicted Impact of this compound on Key Cellular Metabolites

| Metabolite | Predicted Change | Rationale |

| Nicotinamide (NAM) | Increase | Inhibition of NNMT-mediated methylation of nicotinamide. |

| NAD+ | Increase | Increased availability of nicotinamide for the NAD+ salvage pathway. frontiersin.org |

| 1-Methylnicotinamide (MNA) | Decrease | Direct product of the inhibited NNMT reaction. |

| S-adenosyl-L-methionine (SAM) | Increase/Stabilization | Reduced consumption due to NNMT inhibition. |

| S-adenosyl-L-homocysteine (SAH) | Decrease | Reduced production from the inhibited NNMT reaction. |

This table is based on the established mechanism of NNMT inhibitors. Specific quantitative data for this compound is not available in the provided search results.

Effects on Cellular Processes (e.g., Autophagic Cell Death)

The modulation of cellular NAD+ levels by NNMT inhibitors like this compound has significant implications for various cellular processes, including autophagy. nih.gov Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. mimetech.eu The link between NAD+ metabolism and autophagy is well-documented, with NAD+ influencing the activity of sirtuins and other enzymes that regulate autophagic pathways. nih.gov

Preclinical studies on other NAD+ modulating compounds and NNMT inhibitors suggest that these agents can induce autophagic cell death in certain contexts, particularly in cancer cells. nih.govresearchgate.net The process of autophagic cell death is characterized by the extensive formation of autophagosomes and is dependent on the core autophagy machinery, including proteins like Beclin-1 and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II. jcpres.comnih.gov The conversion to LC3-II and its localization to autophagosome membranes is a key indicator of autophagy induction. jcpres.com

While direct evidence for this compound inducing autophagic cell death is not detailed in the available literature, its action as an NNMT inhibitor provides a strong rationale for such an effect. The elevation of NAD+ can trigger signaling cascades that initiate autophagy. For instance, intracellular NAD+ depletion by other means has been shown to trigger autophagic cell death in multiple myeloma cells. nih.gov Furthermore, studies have shown that inhibiting autophagy can enhance the efficacy of therapies that induce apoptosis, indicating that autophagy can act as a survival mechanism that, when overwhelmed or dysregulated, can lead to cell death. babraham.ac.uk

Table 2: Key Markers in the Assessment of Autophagic Cell Death

| Marker | Role in Autophagy | Expected Change upon Induction |

| Beclin-1 | Essential for the initiation of autophagosome formation. jcpres.com | Upregulation |

| LC3-II/LC3-I Ratio | LC3-II is associated with the autophagosome membrane; an increased ratio indicates autophagosome formation. jcpres.com | Increase |

| p62/SQSTM1 | An autophagy receptor that is degraded during the process; accumulation can indicate blocked autophagy. | Decrease (with functional autophagic flux) |

This table presents common markers used to assess autophagy. Specific data on the effect of this compound on these markers is not available in the provided search results.

Computational and Theoretical Studies of 5 2 Cyanophenyl Nicotinamide

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 5-(2-Cyanophenyl)nicotinamide, which is structurally similar to known PARP (Poly(ADP-ribose) polymerase) inhibitors, docking simulations would typically be performed against the nicotinamide-binding domain of PARP enzymes (e.g., PARP-1 or PARP-2).

Prediction of Binding Modes and Affinities

Simulations would predict how this compound fits into the active site of its target protein. The nicotinamide (B372718) core would be expected to mimic the binding of the nicotinamide moiety of the natural substrate, NAD+. Key interactions would likely involve hydrogen bonds between the amide group of the ligand and backbone atoms of conserved residues in the binding pocket, such as Glycine and Serine. The 2-cyanophenyl group would occupy an adjacent sub-pocket, where its orientation would be determined by van der Waals and potential π-π stacking interactions with aromatic residues like Tyrosine.

Binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), would be calculated to quantify the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Hypothetical Docking Simulation Results for this compound with PARP-1

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 to -10.0 | Gly863, Ser904, Tyr907, Ala898 |

| Hydrogen Bonds | 2-3 | Gly863, Ser904 |

Rationalization of Structure-Activity Relationships

By analyzing the predicted binding pose, researchers can rationalize the structure-activity relationship (SAR). For instance, the cyano group on the phenyl ring is an electron-withdrawing group that could influence the electronic properties of the ring and potentially form specific interactions within the binding site. Docking studies could reveal whether this group is positioned in a favorable location to enhance binding affinity compared to an unsubstituted phenyl ring or a phenyl ring with different substituents. This understanding is crucial for designing new analogs with improved potency.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insight into the electronic properties and reactivity of a molecule.

Electronic Structure Analysis (e.g., DFT methods)

DFT calculations would be used to determine the optimized geometry of this compound and to analyze its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution, highlighting electronegative regions (like the amide oxygen and cyano nitrogen) that are likely to act as hydrogen bond acceptors.

Table 2: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Reaction Mechanism Elucidation via Computational Pathways

While less common for inhibitor studies, quantum mechanics could be used to investigate potential metabolic pathways or mechanisms of covalent inhibition if applicable. By modeling transition states, these methods can calculate the energy barriers for potential reactions, helping to predict the stability and metabolic fate of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the compound and its interaction with a target protein over time, accounting for the flexibility of both the ligand and the protein.

An MD simulation would be initiated with the docked pose of this compound in the PARP active site, solvated in a water box with ions to mimic physiological conditions. The simulation, typically run for hundreds of nanoseconds, would reveal the stability of the binding pose. Analysis of the trajectory would show fluctuations in the ligand's position (Root Mean Square Deviation, RMSD) and the flexibility of protein residues (Root Mean Square Fluctuation, RMSF). Stable hydrogen bonds and other key interactions observed throughout the simulation would confirm a stable binding mode. Furthermore, MD simulations can uncover different conformational states of the ligand within the binding pocket and provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA.

Crystal Structure Prediction Methodologies for Related Scaffolds

The computational prediction of crystal structures, a field known as crystal structure prediction (CSP), has become an integral part of pharmaceutical development and materials science. researchgate.netnih.gov It offers the potential to identify all possible crystalline forms (polymorphs) of a molecule before they are discovered experimentally, thereby mitigating risks associated with late-appearing, more stable polymorphs that can derail a drug's development. nih.govchemrxiv.org For scaffolds related to this compound, namely those containing nicotinamide and cyanophenyl moieties, CSP methodologies are employed to navigate the vast conformational and packing possibilities to locate the most thermodynamically stable crystal structures. nih.govnih.gov

The fundamental challenge in CSP lies in the immense search space of potential crystal packings and the small energy differences, often just 1–2 kJ/mol, that separate different polymorphs. nih.gov The process is generally approached through a hierarchical workflow that begins with the generation of a multitude of potential crystal structures, followed by their energetic ranking to identify the most plausible candidates. researchgate.net

A typical CSP workflow for organic molecules, including those with nicotinamide and cyanophenyl scaffolds, involves several key stages:

Conformational Analysis: The process starts with identifying the likely intramolecular geometries (conformers) of the molecule. For flexible molecules, this is a critical step as different conformers can lead to vastly different crystal packing arrangements. chemrxiv.org

Crystal Packing Generation: A vast number of trial crystal structures are generated by arranging the low-energy conformers in various common space groups. researchgate.net This step employs search algorithms to explore the multidimensional space of unit cell parameters and molecular orientations.

Energy Minimization and Ranking: Each generated structure is then subjected to energy minimization. This is often a multi-step process, starting with computationally inexpensive methods like molecular mechanics (MM) force fields to quickly discard high-energy structures. wikipedia.org The most promising candidates are then refined using more accurate, but computationally demanding, quantum mechanical methods, such as density functional theory (DFT) with dispersion corrections (DFT-D). nih.gov This final ranking provides a crystal energy landscape, which plots the relative energies of the predicted structures. chemrxiv.org

The reliability of CSP has advanced significantly, with blind tests organized by the Cambridge Crystallographic Data Centre (CCDC) demonstrating increasing success rates. nih.gov These advancements are largely due to improvements in both the search algorithms and the accuracy of the energy calculations. nih.gov

For nicotinamide-related scaffolds, CSP studies have successfully identified known polymorphs and even predicted new ones that were later confirmed experimentally. These studies often employ dispersion-corrected DFT to accurately model the hydrogen bonding and other intermolecular interactions that are crucial in the crystal packing of these molecules.

In the case of cyanophenyl-containing scaffolds, CSP methodologies must accurately account for the specific intermolecular interactions involving the nitrile group, such as dipole-dipole interactions and weak hydrogen bonds, in addition to π-π stacking of the phenyl rings. ias.ac.innih.gov The interplay of these various interactions determines the final crystal packing. Hirshfeld surface analysis is a computational tool often used in conjunction with CSP to visualize and quantify these intermolecular contacts. nih.gov

The table below summarizes the key aspects of CSP methodologies applicable to these related scaffolds.

| Stage | Methodologies | Key Considerations for Nicotinamide Scaffolds | Key Considerations for Cyanophenyl Scaffolds |

| Conformational Analysis | Molecular Mechanics (MM), Quantum Mechanics (QM) | Torsional flexibility of the nicotinamide group | Potential for different orientations of the cyano group relative to the phenyl ring |

| Crystal Packing Generation | Random Sampling, Evolutionary Algorithms | Exploration of common space groups for organic molecules | Consideration of packing motifs driven by dipole-dipole interactions |

| Energy Ranking | MM Force Fields, DFT with Dispersion Corrections (DFT-D) | Accurate description of N-H···N and N-H···O hydrogen bonds | Proper treatment of π-π stacking and interactions involving the nitrile group |

| Analysis | Crystal Energy Landscapes, Hirshfeld Surface Analysis | Identification of hydrogen bonding networks | Visualization of C-H···N interactions and other weak bonds |

Recent developments in the field have seen the incorporation of machine learning and artificial intelligence to accelerate the screening of candidate structures and improve the accuracy of energy predictions. aganitha.ainih.gov Furthermore, high-throughput computational screening is becoming more accessible, allowing for the systematic prediction of crystal structures for a large number of organic molecules. rsc.org These advancements continue to enhance the power of CSP as a tool for solid-form discovery and design in the pharmaceutical and materials science industries. aganitha.aimdpi.com

Advanced Analytical Methodologies for Research and Development of 5 2 Cyanophenyl Nicotinamide

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in pharmaceutical analysis for separating a compound from related substances, degradation products, and process impurities. The choice of technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity testing and quantification of non-volatile and thermally sensitive compounds like 5-(2-cyanophenyl)nicotinamide. A typical approach involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Method development for this compound would focus on optimizing separation from potential impurities. A C18 stationary phase is commonly selected due to its versatility and effectiveness in separating aromatic compounds. ajprd.comabap.co.in The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) to ensure reproducible retention times and peak shapes. abap.co.in Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric structure (phenyl, pyridine (B92270), and cyano groups).

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. ajprd.com Validation encompasses several key parameters.

Table 1: Typical HPLC Method Parameters and Validation Criteria

| Parameter | Typical Condition/Method | Acceptance Criteria (as per ICH Q2(R1)) |

| Chromatographic System | ||

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | System suitability requirements are met |

| Mobile Phase | Acetonitrile : 0.02M Ammonium Formate Buffer | Consistent retention and resolution |

| Flow Rate | 1.0 mL/min ajprd.comrsc.org | Stable baseline and pressure |

| Detection Wavelength | ~260 nm (based on UV absorbance) | Maximum sensitivity for the analyte |

| Column Temperature | 40°C abap.co.inrsc.org | Reproducible retention times |

| Validation Parameters | ||

| Specificity | Analysis of blank, placebo, and stressed samples | No interference at the analyte's retention time |

| Linearity | Analysis of 5-7 concentrations across a range (e.g., 1-150 µg/mL) formosapublisher.org | Correlation coefficient (r²) > 0.998 |

| Accuracy | Recovery studies by spiking known concentrations into a matrix (3 levels, 3 replicates each) | Mean recovery between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate) | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment | Relative Standard Deviation (RSD) < 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope | Establishes the lowest concentration that can be detected |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope | Establishes the lowest concentration that can be quantified with acceptable precision and accuracy |

| Robustness | Deliberate small variations in method parameters (e.g., pH, flow rate, mobile phase composition) | RSD of results should remain within acceptable limits |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. researchgate.net This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net An existing HPLC method for this compound can be transferred to a UHPLC system to enhance throughput. rsc.org

Optimization involves scaling the method parameters from HPLC to UHPLC. This includes selecting a shorter column with a smaller particle size and adjusting the flow rate to maintain the linear velocity. researchgate.net The gradient profile is also scaled to ensure a comparable separation is achieved in a fraction of the time. The higher efficiency of UHPLC columns often leads to sharper peaks, increasing sensitivity and improving the resolution between the main compound and closely eluting impurities. researchgate.net

Table 2: Comparison of Conventional HPLC and Optimized UHPLC Parameters

| Parameter | Conventional HPLC | Optimized UHPLC |

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min rsc.org | 0.4 - 0.6 mL/min rsc.orgresearchgate.net |

| Run Time | 15 - 30 minutes | 2 - 5 minutes |

| System Pressure | 1000 - 2000 psi | 6000 - 15000 psi |

| Injection Volume | 10 - 20 µL | 1 - 5 µL |

| Solvent Consumption | High | Low |

| Peak Efficiency | Good | Excellent |

| Sensitivity | Good | High |

During the synthesis of this compound, various organic solvents may be used. Residual amounts of these solvents must be controlled in the final product as they offer no therapeutic benefit and can be toxic. thermofisher.com Gas Chromatography (GC) is the standard technique for the analysis of such volatile impurities. ijpsonline.comeuropa.eu

Due to the low concentration of these impurities, a headspace sampling technique is typically employed. innoteg-instruments.comscirp.org In this method, the sample is dissolved in a high-boiling-point solvent (like DMSO or DMF), sealed in a vial, and heated. scirp.org This allows the volatile impurities to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into the GC system. Separation is achieved on a capillary column, often with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane, which is suitable for a wide range of common pharmaceutical solvents. ijpsonline.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. phcog.com

Table 3: Common Residual Solvents and their ICH Limits for GC Analysis

| Solvent | Class | Concentration Limit (ppm) |

| Benzene | Class 1 (To be avoided) | 2 |

| Toluene | Class 2 | 890 |

| Methanol | Class 2 | 3000 |

| Acetonitrile | Class 2 | 410 |

| Dichloromethane | Class 2 | 600 |

| Cyclohexane | Class 2 | 3880 |

| N,N-Dimethylformamide (DMF) | Class 2 | 880 |

| Ethanol | Class 3 | 5000 |

| Acetone | Class 3 | 5000 |

| Isopropyl alcohol | Class 3 | 5000 |

| Tetrahydrofuran (THF) | Class 3 | 720 |

Source: ICH Q3C (R8) Guidelines

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment of this compound.

1D NMR: ¹H NMR provides information about the number and chemical environment of protons in the molecule. For this compound, distinct signals would be expected in the aromatic region for the protons on the pyridine and phenyl rings, as well as signals for the amide (-CONH₂) protons. ¹³C NMR and DEPT experiments identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk

2D NMR: These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together fragments of the molecule, such as the spin systems within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the final structure by showing long-range (2-3 bond) correlations between protons and carbons. core.ac.uk For this molecule, an HMBC experiment would be essential to confirm the connectivity between the pyridine ring and the cyanophenyl ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of this compound

| Structural Feature | Nucleus | Predicted Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| Pyridine Ring Protons | ¹H | 8.5 - 9.2 | COSY correlations to other pyridine protons; HMBC to carbons in both rings |

| Phenyl Ring Protons | ¹H | 7.5 - 8.0 | COSY correlations to other phenyl protons; HMBC to nitrile carbon and pyridine carbons |

| Amide Protons (-CONH₂) | ¹H | 7.0 - 8.5 (broad) | HMBC to the carbonyl carbon |

| Pyridine Ring Carbons | ¹³C | 120 - 155 | HSQC to attached protons; HMBC from protons on both rings |

| Phenyl Ring Carbons | ¹³C | 125 - 140 | HSQC to attached protons; HMBC from protons on both rings |

| Carbonyl Carbon (-C ONH₂) | ¹³C | 165 - 175 | HMBC from amide protons and pyridine proton |

| Nitrile Carbon (-C≡N) | ¹³C | 115 - 120 | HMBC from adjacent phenyl protons |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

For a compound like this compound, electrospray ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺), subjecting it to fragmentation via collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely involve the cleavage of the amide bond and the bond connecting the two aromatic rings. rsc.org This data helps to confirm the identity of the compound and distinguish it from isomers.

Table 5: Predicted Mass Spectrometry Data for this compound (C₁₃H₉N₃O)

| Analysis | Ion | Predicted m/z | Information Provided |

| Full Scan ESI-MS | [M+H]⁺ | 224.0818 | Confirms the molecular weight and elemental composition (via HRMS). |

| [M+Na]⁺ | 246.0638 | Common sodium adduct, further confirms molecular weight. | |

| Tandem MS (MS/MS) of [M+H]⁺ | [C₁₃H₉N₃O - NH₃]⁺ | 207.0764 | Loss of ammonia (B1221849) from the amide group. |

| [C₇H₄N]⁺ | 102.0390 | Fragment corresponding to the cyanophenyl moiety. | |

| [C₆H₅N₂O]⁺ | 121.0447 | Fragment corresponding to the nicotinamide (B372718) moiety. | |

| [C₆H₄N₂O - CO]⁺ | 93.0498 | Loss of carbon monoxide from the nicotinamide fragment (acylium ion fragmentation). |

Note: The molecular formula is C₁₃H₉N₃O, with a monoisotopic mass of 223.0746 Da. Predicted m/z values are for the protonated species [M+H]⁺ and its fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, these techniques provide a detailed fingerprint of its molecular structure, confirming the presence of its key chemical moieties: the nicotinamide and the 2-cyanophenyl groups.

In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds. The resulting spectrum shows absorption bands that can be assigned to specific stretching and bending vibrations. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. While some vibrations are active in both techniques, their intensities can vary significantly, making the combined use of IR and Raman spectroscopy a comprehensive approach for structural elucidation. researchgate.net

The vibrational spectrum of this compound is dominated by the characteristic modes of the pyridine ring, the amide group (-CONH₂), and the nitrile group (-C≡N).

Key Vibrational Modes for this compound:

Amide Group (-CONH₂): The primary amide group exhibits several characteristic bands. The N-H stretching vibrations appear as two distinct bands in the 3100-3400 cm⁻¹ region. researchgate.net The C=O stretching vibration, a strong band, is typically observed around 1680-1700 cm⁻¹. researchgate.net

Nitrile Group (-C≡N): The nitrile group is characterized by a sharp, medium-intensity stretching vibration in the 2220-2260 cm⁻¹ region. This band is often well-defined and serves as a clear indicator of the cyano functionality. nih.gov

Pyridine Ring: The pyridine ring shows a series of characteristic vibrations. C-H stretching modes of the aromatic ring are typically found above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) appear in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

Phenyl Ring: The substituted phenyl ring also contributes to the spectrum with its own C-H and ring stretching vibrations, often overlapping with the pyridine signals.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of each spectral band. researchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretching (asymmetric & symmetric) | 3100 - 3400 | Medium |

| Amide (-CONH₂) | C=O Stretching (Amide I) | 1680 - 1700 | Strong |

| Amide (-CONH₂) | N-H Bending (Amide II) | 1590 - 1650 | Medium-Strong |

| Nitrile (-C≡N) | C≡N Stretching | 2220 - 2260 | Medium, Sharp |

| Pyridine/Phenyl Rings | Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| Pyridine/Phenyl Rings | Aromatic C=C/C=N Ring Stretching | 1400 - 1650 | Variable |

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Complexes

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. When a molecule absorbs light in this region, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the primary chromophores are the pyridine ring, the phenyl ring, and the amide group. The conjugation between these systems influences the energy of the electronic transitions. The UV-Vis spectrum of nicotinamide in solution typically shows two main absorption maxima. sielc.com One intense peak is observed around 210-215 nm, and a second, less intense peak appears around 260-262 nm. sielc.comnih.govjapsonline.com

These absorption bands are primarily due to π→π* transitions within the aromatic pyridine ring system. The n→π* transition, associated with the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group, is also possible but is often weaker and may be obscured by the more intense π→π* bands. researchgate.net

The presence of the 2-cyanophenyl substituent attached to the pyridine ring is expected to modify the absorption profile. The additional phenyl ring and the electron-withdrawing nature of the cyano group can cause a shift in the absorption maxima (either a bathochromic shift to longer wavelengths or a hypsochromic shift to shorter wavelengths) and a change in molar absorptivity.

The formation of charge-transfer complexes can also be studied using UV-Vis spectroscopy. If this compound acts as an electron donor or acceptor in the presence of other molecules, a new, broad absorption band at a longer wavelength, not present in the spectra of the individual components, may appear. The intensity of this new band is related to the concentration of the charge-transfer complex.

| Chromophore System | Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|---|

| Pyridine Ring | π→π | ~260 | High-intensity transition involving the delocalized π-electron system of the aromatic ring. sielc.com |

| Pyridine Ring / Amide C=O | n→π | >270 | Lower intensity transition involving non-bonding electrons on nitrogen or oxygen. Often appears as a shoulder on a π→π* band. researchgate.net |

| Conjugated System | π→π* | ~210-215 | High-energy, high-intensity transition of the overall conjugated system. sielc.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nus.edu.sg XPS works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For a pure sample of this compound (C₁₃H₉N₃O), XPS analysis would confirm the presence of carbon (C), nitrogen (N), and oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information about the different chemical environments of these atoms within the molecule.

C 1s Spectrum: The C 1s spectrum would be complex, consisting of multiple overlapping peaks corresponding to the different types of carbon atoms: C-C and C-H bonds in the aromatic rings, C-N bonds in the pyridine ring, the C=O bond of the amide, and the C≡N bond of the nitrile. These different chemical states result in small shifts in binding energy, and deconvolution of the C 1s peak can help quantify the different carbon species.

N 1s Spectrum: The N 1s spectrum is particularly informative. It would be expected to show at least three distinct peaks corresponding to the three different nitrogen environments: the pyridine ring nitrogen (-N=), the amide nitrogen (-NH₂), and the nitrile nitrogen (-C≡N). nus.edu.sgresearchgate.net The binding energies for these species are sufficiently different to allow for their clear identification and quantification.

O 1s Spectrum: The O 1s spectrum would be simpler, showing a primary peak corresponding to the carbonyl oxygen (C=O) of the amide group.

XPS is a powerful tool for verifying the purity and chemical structure of the compound, especially on surfaces or in thin films. researchgate.net

| Core Level | Functional Group Source | Expected Binding Energy Range (eV) | Information Provided |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H; C-N; C=O; C≡N | 284 - 289 | Identifies different carbon bonding environments. |

| N 1s | Pyridine (-N=); Amide (-NH₂); Nitrile (-C≡N) | 398 - 402 | Differentiates the three distinct nitrogen chemical states in the molecule. researchgate.net |

| O 1s | Amide (C=O) | 531 - 533 | Confirms the presence and chemical state of oxygen. |

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While many molecules absorb UV or visible light, not all are fluorescent. The fluorescence properties of a molecule, including its emission spectrum, quantum yield, and lifetime, are highly sensitive to its local environment. This makes fluorescence an excellent tool for studying molecular interactions.

Nicotinamide itself exhibits very weak, short-lived fluorescence when excited with UV light. unam.mx Its fluorescence properties are significantly different from its reduced form, NADH, which is highly fluorescent and widely used as a biological probe. nih.gov The photophysics of oxidized nicotinamide chromophores involve an initially excited bright state that decays on an ultrafast timescale (less than 400 fs), followed by population of a non-emissive S1 state, which explains the low fluorescence. unam.mx

For this compound, the intrinsic fluorescence is expected to be low. However, this fluorescence can be modulated upon interaction with other molecules, such as proteins, DNA, or metal ions. For example, binding to a hydrophobic pocket in a protein could restrict molecular vibrations and rotations, leading to an increase in fluorescence intensity (an enhancement or "turn-on" response). Conversely, interaction with a quencher molecule could lead to a decrease in fluorescence intensity (a "turn-off" response).

By monitoring changes in the fluorescence spectrum (e.g., shifts in the emission maximum, changes in intensity) of this compound upon titration with a binding partner, one can obtain valuable information about the binding affinity, stoichiometry, and kinetics of the interaction.

| Fluorescence Parameter | Method of Study | Information Gained from Interaction |

|---|---|---|

| Fluorescence Intensity | Titration experiments monitoring emission intensity at a fixed wavelength. | Binding affinity (Kd), stoichiometry, quenching/enhancement mechanisms. |

| Emission Maximum (λem) | Recording the full emission spectrum at each step of a titration. | Changes in the polarity of the local environment of the fluorophore upon binding. |

| Fluorescence Lifetime (τ) | Time-resolved fluorescence measurements (e.g., TCSPC). | Dynamic vs. static quenching, conformational changes, and complex formation. nih.gov |

| Fluorescence Anisotropy | Polarization-dependent fluorescence measurements. | Information on molecular rotation, size and shape of the complex, and binding events. nih.gov |

Application of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. americanpharmaceuticalreview.commdpi.com It aims to ensure that a method is well-understood, reliable, and consistently delivers data of a predetermined quality throughout its lifecycle. ijpda.org Unlike a traditional approach, which often involves testing a limited set of parameters, AQbD focuses on proactively building quality into the method from the outset. This leads to more robust and flexible analytical procedures, reducing the likelihood of out-of-specification (OOS) results. nih.gov The core of the AQbD process involves defining the method's objective, conducting risk assessments to identify potentially critical variables, performing experiments to understand the impact of these variables, and establishing a robust control strategy.

Defining Analytical Target Profiles (ATP)

The first step in the AQbD framework is to define the Analytical Target Profile (ATP). premier-research.comwisdomlib.org The ATP is a prospective summary of the performance characteristics that an analytical method must meet to be considered fit for its intended purpose. keynotive.iochromatographyonline.com It is analogous to the Quality Target Product Profile (QTPP) used in product development and serves as the guiding specification for method development and validation. premier-research.comwisdomlib.org

For an analytical method intended to quantify this compound in a drug substance, the ATP would clearly define the required performance criteria. This includes specifying the analyte, the type of sample (matrix), and the required quality attributes of the reportable result.

An example of an ATP for a quantitative HPLC assay for this compound might include the following criteria:

| Performance Characteristic | Target Criteria | Justification |

|---|---|---|

| Analyte & Matrix | Quantify this compound in bulk drug substance. | Defines the scope of the method. |

| Technique | HPLC with UV detection. | Specifies the chosen analytical platform. |

| Accuracy | The mean result should be within 98.0% - 102.0% of the true value. | Ensures the closeness of the measured value to the actual value. ispe.org |

| Precision | The relative standard deviation (RSD) for replicate measurements should not be more than 2.0%. | Ensures the method provides consistent results upon repeated analysis. ispe.org |

| Specificity | The method must be able to resolve the analyte peak from any potential impurities or degradation products. | Guarantees that the signal measured is only from the analyte of interest. emerypharma.com |

| Linearity & Range | The method must be linear over a concentration range of 50% to 150% of the nominal concentration, with a correlation coefficient (r²) ≥ 0.999. | Demonstrates a proportional relationship between concentration and response. emerypharma.com |

| Limit of Quantitation (LOQ) | The method must be able to reliably quantify a specific impurity at a level of ≤ 0.05%. | Defines the lowest concentration that can be measured with acceptable accuracy and precision. jetir.org |

Identification and Control of Critical Method Variables